Heparosan-derived oligosaccharide DP2 Heparosan-derived oligosaccharide DP2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212829
InChI:
SMILES:
Molecular Formula: C23H38NO19Na
Molecular Weight:

Heparosan-derived oligosaccharide DP2

CAS No.:

Cat. No.: VC0212829

Molecular Formula: C23H38NO19Na

Molecular Weight:

* For research use only. Not for human or veterinary use.

Heparosan-derived oligosaccharide DP2 -

Specification

Molecular Formula C23H38NO19Na

Introduction

Structural Characteristics and Classification

Chemical Structure and Composition

Heparosan-derived oligosaccharide DP2 is a specific oligosaccharide composed of two saccharide units, typically consisting of N-acetyl-D-glucosamine (GlcNAc) and D-glucuronic acid (GlcA). This structure represents the fundamental repeating disaccharide unit of heparosan, a linear polysaccharide belonging to the glycosaminoglycan family. The disaccharide units in heparosan are linked by α-(1,4) glycosidic bonds, distinguishing them from other glycosaminoglycans such as chondroitin sulfate, which features β-(1,3) linkages .

Molecular Characteristics

Heparosan DP2 has a calculated molecular mass of approximately 379.1 Da in its fully protonated acidic form, as confirmed by mass spectrometric analysis . When analyzed by electrospray ionization mass spectrometry (ESI-MS), DP2 fragments typically appear as singly-charged molecular ion peaks [M-H]¯ at m/z 378.1 . The relatively small size of DP2 allows for detailed structural analysis and makes it an ideal model for studying the fundamental properties of larger heparosan and heparin-derived compounds.

Relationship to Heparin and Heparan Sulfate

Heparosan serves as the biosynthetic precursor to more complex molecules including heparin and heparan sulfate, which play critical roles in various biological processes such as cell signaling, coagulation, and inflammation. While heparosan DP2 lacks the sulfation patterns characteristic of mature heparin and heparan sulfate, it retains the basic backbone structure that undergoes subsequent enzymatic modifications including epimerization, N-deacetylation/N-sulfation, 2-O-sulfation, 6-O-sulfation, and 3-O-sulfation to form these more complex glycosaminoglycans .

Synthesis and Production Methods

Enzymatic Synthesis Approaches

The synthesis of heparosan-derived oligosaccharides, including DP2, primarily involves enzymatic reactions catalyzed by specific glycosyltransferases. Two main enzymatic approaches have been documented in the literature:

Single-Function Glycosyltransferases

Recent research has demonstrated the effectiveness of using engineered single-function glycosyltransferases for the controlled synthesis of heparosan oligosaccharides. This approach employs two distinct enzymes: a glucuronyltransferase (such as EcKfiC from E. coli K5) and an N-acetylglucosaminyltransferase (such as NaKfiA from Neisseria animaloris) . The use of these single-function enzymes allows for greater control over the polymerization process and reduces unwanted byproducts that can occur with dual-function transferases .

A particular breakthrough came with the development of an NaKfiA C16L/S165K double-mutant, which exhibits drastically improved enzyme activity and stability while maintaining excellent production levels and substrate promiscuity. When combined with EcKfiC, this engineered enzyme system can produce size-defined heparosan oligosaccharides with 96-98% yield in sequential enzymatic reactions .

Dual-Function Glycosyltransferases

To overcome this limitation, researchers have developed PmHS2 single-action transferases through site-directed mutagenesis, separating the glucuronyl transferase activity (PmHS2-GlcUA+) from the N-acetylglucosaminyl transferase activity (PmHS2-GlcNAc+) . Studies have demonstrated that these single-action transferases can be used in an alternating manner to synthesize heparosan oligosaccharides without requiring template molecules .

coli K5 Expression System

The E. coli K5 strain naturally produces heparosan as part of its capsular polysaccharide. The cluster of genes responsible for K5 heparosan biosynthesis is composed of three regions involved in synthesis and exportation of the polysaccharide . Region 2 contains all the necessary genes for heparosan synthesis:

  • kfiA: encodes alpha-4-N-acetylglucosaminyltransferase

  • kfiD: encodes β-3-glucuronyl transferase

  • kfiC: encodes UDP-glucose dehydrogenase (for UDP-glucuronic acid synthesis)

  • kfiB: encodes a protein of unknown function

The cloning and expression of kfiADCB in E. coli K-12 has been shown to be sufficient for producing heparosan, which accumulates intracellularly due to the lack of an exporting system. Under fed-batch cultivation conditions, the concentration of recombinant heparosan can reach up to one gram per liter .

Enzymatic Modification of Bacterial Heparosan

The intracellular localization of heparosan in engineered bacteria allows for subsequent enzymatic modifications, such as partial degradation with K5 lyase when expressed intracellularly. This approach enables the production of DP2-10 oligosaccharides directly within bacterial cells, at concentrations similar to that of the recombinant intracellular heparosan .

Analytical Characterization Methods

Mass Spectrometric Analysis

Mass spectrometry has proven invaluable for characterizing heparosan-derived oligosaccharides, including DP2. The typical approach involves electrospray ionization mass spectrometry (ESI-MS) in negative ionization mode .

ESI-MS Characterization

When analyzed by ESI-MS, heparosan DP2 typically appears as a singly-charged molecular ion at m/z 378.1 corresponding to [M-H]¯ . The mass spectrometric analysis provides confirmation of both the purity and identity of the oligosaccharide.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry has proven especially useful for distinguishing heparosan DP2 from structurally similar disaccharides, such as those derived from hyaluronic acid (HA). Both compounds can yield similar precursor ions, but their fragmentation patterns differ in informative ways .

Chromatographic Techniques

Various chromatographic methods have been employed for the separation and analysis of heparosan oligosaccharides, including DP2:

Size Exclusion Chromatography (SEC)

High-performance size exclusion chromatography (HPSEC) has been used to separate heparosan oligosaccharides based on their molecular size . This technique is particularly useful for monitoring the depolymerization of larger heparosan chains and for isolating oligosaccharides of defined length, including DP2.

Reverse Phase Ion-Pairing Chromatography

Fluorescent Labeling Analysis

Fluorescent labeling has enhanced the detection and characterization of heparosan oligosaccharides. One effective approach involves labeling with 2-aminoacridone (AMAC):

2-AMAC Labeling and Detection

The labeling of heparosan oligosaccharides with 2-aminoacridone (2-AMAC) allows for sensitive fluorescence detection. When monitored by fluorescence detection (λₑₓ = 425 nm, λₑₘ = 520 nm), 2-AMAC labeled oligosaccharides show distinctive retention patterns in size exclusion chromatography .

The 2-AMAC labeled DP2 (DP2-AMAC) can be readily detected and characterized by both chromatographic and mass spectrometric methods. ESI-MS analysis of DP2-AMAC typically shows a molecular ion at m/z 572.17 corresponding to [M-H]¯ .

HSulf2 preferentially digests oligosaccharides located at the non-reducing end (NRE) of the HS and heparin chain, rather than those from internal domains . This positional preference is an important consideration when using enzymatic methods to modify or analyze heparosan-derived oligosaccharides.

Bacterial Hydrolase Specificity

Another important enzyme for heparosan oligosaccharide analysis is the bacterial hydrolase Hep-Bp from Burkholderia pseudomallei:

Analysis of Digestion Products

When heparosan DP2 (△UA-GlcNAc) is treated with Hep-Bp, it remains undigested, indicating that the enzyme cannot cleave the △UA-GlcNAc linkage. In contrast, larger oligosaccharides such as DP4 (△UA-GlcNAc-GlcA-GlcNAc) can be digested to produce (△UA-GlcNAc) and (GlcNAc) . This specific enzymatic behavior provides valuable information about the structure and linkage patterns in heparosan oligosaccharides.

Comparative Analysis with Related Compounds

Comparison with Other Glycosaminoglycans

Heparosan DP2 shares structural similarities with several other glycosaminoglycans but has distinctive characteristics that set it apart. The following table highlights these comparisons:

CompoundStructural CharacteristicsBiological Activity
Heparosan DP2Composed of GlcNAc and GlcA; unsulfatedPrecursor to more complex GAGs
HeparinHighly sulfated; more complex structureStrong anticoagulant properties
Heparan SulfateVarying sulfation patterns; more complex than heparosanInvolved in cell signaling and adhesion
Chondroitin SulfateComposed mainly of GalNAc and GlcA; β-(1,3) linkagesImportant for cartilage structure
Hyaluronic AcidComposed of GlcA and GlcNAc; unsulfatedPlays a role in tissue hydration

Comparison with Different DP Heparosan Oligosaccharides

The properties and applications of heparosan oligosaccharides vary with their degree of polymerization. The table below presents a comparison of DP2 with larger heparosan oligosaccharides:

OligosaccharideCalculated Mass (Da)MS CharacteristicsEnzymatic Susceptibility
DP2379.1[M-H]¯ at m/z 378.1Resistant to Hep-Bp digestion
DP4758.2[M-H]¯ at m/z 757.1Digested by Hep-Bp
DP61137.3[M-2H]²⁻ at m/z 567.8Preferred substrate for HSulf2
DP81516.4[M-2H]²⁻ at m/z 757.2Less preferred by HSulf2 than DP6

Research Applications and Future Directions

Current Research Applications

Heparosan-derived oligosaccharides, including DP2, are utilized in various research contexts:

Model Systems for Glycosaminoglycan Research

As the simplest structural unit of heparosan, DP2 serves as an ideal model system for studying the fundamental properties and interactions of glycosaminoglycans. Its well-defined structure facilitates detailed investigations of carbohydrate-protein interactions.

Building Blocks for Synthetic Glycobiology

The relatively simple structure of DP2 makes it a valuable building block for the synthesis of more complex oligosaccharides. By controlling the enzymatic or chemical assembly of these units, researchers can create defined structures for investigating structure-activity relationships .

Standards for Analytical Methods Development

Well-characterized heparosan DP2 preparations serve as important standards for developing and validating analytical methods for glycosaminoglycan research, including chromatographic techniques and mass spectrometric methods .

Future Research Directions

Several promising research directions involve heparosan DP2:

Improved Synthetic Methods

The development of more efficient and controlled methods for synthesizing heparosan DP2 and incorporating it into larger structures remains an active area of research. Advances in engineered enzymes, such as the single-function glycosyltransferases described earlier, offer promising approaches for these synthetic challenges .

Therapeutic Applications

As researchers gain better understanding of the structure-activity relationships of heparin-related compounds, there is growing interest in developing oligosaccharide-based therapeutics. Heparosan DP2 and its derivatives may serve as building blocks for designing targeted therapeutic agents with improved specificity and reduced side effects compared to traditional heparin-based drugs .

Probing Protein-Carbohydrate Interactions

The well-defined structure of heparosan DP2 makes it valuable for investigating the molecular details of protein-carbohydrate interactions. Such studies can provide insights into fundamental biological processes and inform the design of novel therapeutic approaches .

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